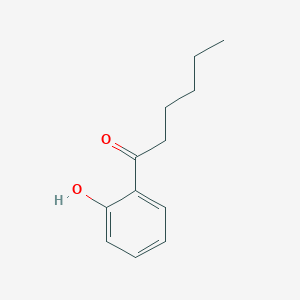

2-Hexanoylphenol

Description

2-Hexanoylphenol (C₁₂H₁₆O₂) is a phenolic derivative characterized by a hexanoyl group (CH₃(CH₂)₄CO-) attached to the benzene ring at the ortho position. This structural configuration confers unique physicochemical properties, including moderate hydrophobicity and reactivity, making it valuable in organic synthesis and industrial applications such as polymer stabilization and fragrance intermediates . Its synthesis typically involves Friedel-Crafts acylation of phenol with hexanoyl chloride under acidic conditions, though alternative methods may employ dehydrogenation or selective oxidation pathways .

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1-(2-hydroxyphenyl)hexan-1-one |

InChI |

InChI=1S/C12H16O2/c1-2-3-4-8-11(13)10-7-5-6-9-12(10)14/h5-7,9,14H,2-4,8H2,1H3 |

InChI Key |

BDIVCONTXJLUSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C1=CC=CC=C1O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The table below compares 2-Hexanoylphenol with compounds sharing structural motifs (e.g., phenolic rings, acyl/alkyl substituents):

Key Observations :

- Hexanoyl vs. Benzyl Groups: The hexanoyl group in 2-Hexanoylphenol enhances hydrophobicity compared to 2-benzylphenol, making it more suitable for non-polar matrices (e.g., plasticizers). However, benzyl-substituted derivatives exhibit higher thermal stability due to aromatic conjugation .

- Aldehyde vs. Ketone Reactivity: 2-Hexyl-2-decenal’s aldehyde group is more reactive in nucleophilic additions than 2-Hexanoylphenol’s ketone, favoring its use in flavor synthesis .

- Ester vs. Acyl Stability: 2-Methoxyphenyl acetate’s ester linkage offers hydrolytic stability under basic conditions, whereas 2-Hexanoylphenol’s ketone may undergo reduction or enolization in acidic environments .

Industrial Relevance

- 2-Hexanoylphenol: Used in UV stabilizers for polymers due to its radical-scavenging phenolic -OH group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.